(E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a cyano group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-benzyl-3-(4-fluorophenyl)-2-cyanoprop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
(E)-N-benzyl-3-(4-methylphenyl)-2-cyanoprop-2-enamide: Similar structure with a methyl group instead of chlorine.
(E)-N-benzyl-3-(4-nitrophenyl)-2-cyanoprop-2-enamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
(E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-6-13(7-9-16)10-15(11-19)17(21)20-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,20,21)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDVCJFBNWTISS-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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